An In-depth Technical Guide to 7-Chloro-2-mercaptobenzoxazole: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 7-Chloro-2-mercaptobenzoxazole: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Chloro-2-mercaptobenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential as an antimicrobial and anticancer agent.
Chemical Structure and Identification
7-Chloro-2-mercaptobenzoxazole, also known by its IUPAC name 7-chloro-3H-1,3-benzoxazole-2-thione, is a benzoxazole derivative characterized by a chlorine atom at the 7-position and a thiol group at the 2-position.[1] The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable.
The key identifiers for this compound are:
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IUPAC Name: 7-chloro-3H-1,3-benzoxazole-2-thione[1]
Chemical Structure:
Caption: Chemical structure of 7-Chloro-2-mercaptobenzoxazole.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Chloro-2-mercaptobenzoxazole is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 185.63 g/mol | [1][2] |
| Melting Point | 252-256 °C | [3] |
| Appearance | Solid | |
| Solubility | Data not available | |
| LogP (calculated) | 2.4 | [1] |
Synthesis of 7-Chloro-2-mercaptobenzoxazole
General Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of 2-mercaptobenzoxazole derivatives, which can be adapted for the 7-chloro analog.
Materials:
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6-Chloro-2-aminophenol
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Carbon disulfide
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Potassium hydroxide
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Ethanol (95%)
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Activated charcoal
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Glacial acetic acid
Procedure:
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A mixture of 6-chloro-2-aminophenol, potassium hydroxide, and water is prepared in a round-bottom flask.
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Ethanol (95%) is added to the flask, followed by the dropwise addition of carbon disulfide.
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The reaction mixture is refluxed for 3-4 hours.
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After reflux, activated charcoal is added, and the mixture is refluxed for an additional 10 minutes.
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The hot solution is filtered to remove the charcoal.
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The filtrate is heated, and a solution of 5% glacial acetic acid in warm water is added with vigorous stirring.
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The product crystallizes upon cooling. The mixture is refrigerated for at least 3 hours to ensure complete crystallization.
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The crystalline product is collected by filtration, washed with cold water, and dried.
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Recrystallization from ethanol can be performed for further purification.
Caption: General workflow for the synthesis of 7-Chloro-2-mercaptobenzoxazole.
Spectral Data
While specific spectral data for 7-Chloro-2-mercaptobenzoxazole is not extensively published, general characteristics for 2-mercaptobenzoxazole derivatives are known.
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Infrared (IR) Spectroscopy: An ATR-IR spectrum is available on PubChem, provided by Aldrich.[1] Key expected peaks would include N-H stretching, C=S stretching, and aromatic C-H and C=C stretching vibrations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural confirmation. Aromatic protons would appear in the downfield region, and the chemical shifts would be influenced by the positions of the chlorine, oxygen, nitrogen, and sulfur atoms.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (185.63 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.
Biological Activities and Potential Applications
Derivatives of 2-mercaptobenzoxazole have been extensively studied for their wide range of biological activities. While specific quantitative data for 7-Chloro-2-mercaptobenzoxazole is limited in the available literature, the data for related compounds provides a strong indication of its potential.
Antimicrobial Activity
2-Mercaptobenzoxazole derivatives have demonstrated notable antibacterial and antifungal properties. The proposed mechanism of action is the disruption of the microbial cell membrane.
Table of Antimicrobial Activity for 2-Mercaptobenzoxazole Derivatives (Representative Data):
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
| 2-Mercaptobenzoxazole derivative 1 | Staphylococcus aureus | Data not specified | |
| 2-Mercaptobenzoxazole derivative 2 | Escherichia coli | Data not specified | |
| 2-Mercaptobenzoxazole derivative 3 | Candida albicans | Data not specified |
Note: Specific MIC values for 7-Chloro-2-mercaptobenzoxazole are not available in the searched literature. The table indicates the types of organisms against which this class of compounds has shown activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-mercaptobenzoxazole derivatives against various cancer cell lines. The mechanisms of action are believed to involve the induction of apoptosis and cell cycle arrest.
Table of Anticancer Activity for 2-Mercaptobenzoxazole Derivatives (Representative IC₅₀ Data):
| Derivative Structure | Cell Line | IC₅₀ (µM) | Reference |
| Substituted Benzene Derivative (4b) | MDA-MB-231 (Breast) | 9.72 | [4] |
| Substituted Benzene Derivative (4d) | MDA-MB-231 (Breast) | 2.14 | [4] |
| Substituted Isatin Derivative (5d) | MDA-MB-231 (Breast) | 3.64 | [4] |
| Heterocycle Derivative (6b) | HepG2 (Liver) | 6.83 | [4] |
| Heterocycle Derivative (6b) | MCF-7 (Breast) | 3.64 | [4] |
| Heterocycle Derivative (6b) | MDA-MB-231 (Breast) | 2.14 | [4] |
| Heterocycle Derivative (6b) | HeLa (Cervical) | 5.18 | [4] |
Note: This table presents data for various derivatives of 2-mercaptobenzoxazole to illustrate the potential potency of this chemical class. IC₅₀ values for 7-Chloro-2-mercaptobenzoxazole are not available in the searched literature.
Caption: A logical workflow for the biological evaluation of 7-Chloro-2-mercaptobenzoxazole.
Safety and Handling
7-Chloro-2-mercaptobenzoxazole is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
7-Chloro-2-mercaptobenzoxazole is a halogenated benzoxazole derivative with significant potential for applications in drug discovery and development. Its structural features suggest a likelihood of potent antimicrobial and anticancer activities, consistent with findings for the broader class of 2-mercaptobenzoxazole derivatives. While detailed experimental protocols and specific quantitative biological data for this particular compound are not widely published, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and further investigation. Future studies are warranted to fully elucidate its biological activity profile and mechanisms of action.
References
- 1. 7-Chloro-2-mercaptobenzoxazole | C7H4ClNOS | CID 4452239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 7-CHLORO-2-MERCAPTOBENZOXAZOLE 97 | 51793-93-2 [chemicalbook.com]
- 4. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

